![molecular formula C7H9ClN2 B14863173 3-(Chloromethyl)-5-methylpyridin-2-amine](/img/structure/B14863173.png)
3-(Chloromethyl)-5-methylpyridin-2-amine
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Overview
Description
3-(Chloromethyl)-5-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fifth carbon of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-methylpyridin-2-amine typically involves multiple steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol is reacted with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted pyridines, while oxidation reactions can yield pyridine N-oxides.
Scientific Research Applications
3-(Chloromethyl)-5-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the methyl group at the fifth position.
5-Methylpyridin-2-amine: Similar but lacks the chloromethyl group at the third position.
3-Methylpyridine: Lacks both the chloromethyl and amine groups.
Uniqueness
3-(Chloromethyl)-5-methylpyridin-2-amine is unique due to the presence of both the chloromethyl and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3,(H2,9,10) |
InChI Key |
LMAZFTIFXUKSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N)CCl |
Origin of Product |
United States |
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